N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide
CAS No.: 1058244-37-3
Cat. No.: VC11933040
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058244-37-3 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-4-methoxy-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-12-10-16(24-3)6-7-18(12)25(22,23)19-15-5-4-14-8-9-20(13(2)21)17(14)11-15/h4-7,10-11,19H,8-9H2,1-3H3 |
| Standard InChI Key | MDPWRXFFAUJFTB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Introduction
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a 2,3-dihydro-1H-indole moiety, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is further modified with an acetyl group at the nitrogen atom of the indole and a sulfonamide group attached to a benzene ring that is substituted with methoxy and methyl groups.
Synthesis and Chemical Reactivity
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. These steps may include the formation of the indole ring, acetylation, and sulfonamide coupling. The compound's chemical reactivity is influenced by its functional groups, such as the sulfonamide group, which can participate in nucleophilic substitution reactions, and the indole ring, which can undergo electrophilic aromatic substitution.
Biological Activity and Potential Applications
While specific biological activity data for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is limited, compounds with similar structures often exhibit significant biological activities. Sulfonamides are known for their antimicrobial properties, and indole derivatives have been studied for their anti-inflammatory, analgesic, and anticancer potential. Therefore, this compound may have applications in pharmaceutical development, particularly in modulating biological pathways related to inflammation or cancer.
Research Findings and Future Directions
Research on N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is currently limited, and detailed studies on its biological activity and mechanism of action are needed. Future research should focus on evaluating its interactions with biological targets, such as enzymes or receptors, and assessing its efficacy in preclinical models. This could involve binding affinity assays and functional studies to elucidate its therapeutic potential.
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